12-ethylbenzo[a]anthracene
Description
Contextualizing Benz[a]anthracene Derivatives in Environmental and Biological Studies
Benz[a]anthracene and its substituted forms are products of incomplete combustion of organic materials, leading to their distribution in the air, water, and soil. researchgate.net Their presence in the environment necessitates a thorough understanding of their biological effects. Research has consistently shown that the parent compound, benz[a]anthracene, is a weak carcinogen; however, the addition of alkyl groups, such as methyl or ethyl groups, at various positions on the aromatic ring system can dramatically alter its biological activity. consensus.app
The position and nature of these alkyl substituents are critical determinants of a compound's carcinogenic potential. For instance, studies have revealed that methylation at the 7- and 12-positions of benz[a]anthracene results in the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). researchgate.net This has led to extensive research into how different alkyl groups at various positions influence the metabolic activation and detoxification pathways, and ultimately, the carcinogenicity of these compounds.
Rationale for Detailed Investigation of Substituted Benz[a]anthracenes
The detailed investigation of substituted benz[a]anthracenes, such as 12-ethylbenzo[a]anthracene, is driven by the need to understand structure-activity relationships within this class of carcinogens. By systematically studying how modifications to the molecular structure affect biological outcomes, researchers can better predict the toxicological properties of a wide range of PAHs found in complex environmental mixtures.
A key focus of this research is the "bay-region" theory of PAH carcinogenesis. This theory posits that the metabolic formation of a diol epoxide in the sterically hindered "bay-region" of the molecule is a critical step in their activation to DNA-binding species that can initiate cancer. pnas.org The size and electronic properties of substituents near this region can significantly influence the ease of formation and the reactivity of these ultimate carcinogens.
Furthermore, comparative studies between different alkyl substituents, such as methyl and ethyl groups, provide valuable insights. For example, research has shown that while 7-ethyl-12-methylbenz[a]anthracene exhibits carcinogenic activity comparable to the potent DMBA, 7,12-diethylbenz[a]anthracene is reportedly inactive. iarc.fr This underscores the subtle yet profound impact of the specific alkyl group on the biological activity and provides a compelling reason for the detailed study of compounds like this compound.
Research Findings on Substituted Benz[a]anthracenes
While dedicated studies solely on this compound are limited, research on closely related ethyl- and methyl-substituted benz[a]anthracenes provides a framework for understanding its likely properties and biological activity.
Synthesis and Chemical Properties
Protonation studies on a series of mono- and di-alkylated benz[a]anthracenes have included the 12-ethyl derivative. These studies, which generate stable carbocations, provide insights into the electronic effects of the alkyl substituents and the reactivity of the aromatic system.
Metabolism
The metabolism of benz[a]anthracene derivatives is a critical factor in determining their biological activity. Metabolic activation can lead to the formation of reactive intermediates that bind to DNA, a key event in chemical carcinogenesis. Conversely, metabolic detoxification pathways can render the compounds less harmful.
Studies on 7-ethylbenz[a]anthracene have shown that it is metabolized by mouse skin microsomes to form several dihydrodiols, with the 8,9-dihydrodiol being the predominant metabolite. nih.gov The formation of the 3,4-dihydrodiol, a precursor to the bay-region diol epoxide, was also detected. nih.gov It is plausible that this compound undergoes a similar metabolic fate, with the position of the ethyl group influencing the regioselectivity of the enzymatic reactions.
Biological Effects and Carcinogenicity
The carcinogenicity of alkylated benz[a]anthracenes is highly dependent on the nature and position of the alkyl group. The table below summarizes the comparative carcinogenicity of several relevant derivatives.
| Compound | Carcinogenic Activity |
| Benz[a]anthracene | Weak |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Potent |
| 7-Ethyl-12-methylbenz[a]anthracene | Potent (similar to DMBA) |
| 7,12-Diethylbenz[a]anthracene | Inactive |
| 7-Methylbenz[a]anthracene (B135024) | Carcinogenic |
| 7-Ethylbenz[a]anthracene | Much less active than 7-methylbenz[a]anthracene |
Data compiled from multiple sources. consensus.appiarc.frnih.gov
Properties
IUPAC Name |
12-ethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-17-18-9-5-4-8-15(18)13-16-12-11-14-7-3-6-10-19(14)20(16)17/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIFQBYIKWXEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC3=CC=CC=C31)C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172240 | |
| Record name | Benz(a)anthracene, 12-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18868-66-1 | |
| Record name | Benz(a)anthracene, 12-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 12-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 12 Ethylbenzo a Anthracene and Its Analogs
Advanced Synthetic Routes for Benz[a]anthracene Scaffolds with Alkyl Substituents
The construction of the tetracyclic benz[a]anthracene framework, particularly with the inclusion of alkyl groups, has been a focus of synthetic organic chemistry. Modern methods offer greater efficiency and regioselectivity compared to classical approaches.
Metal-Catalyzed C-H Bond Activation Approaches for Benz[a]anthracene Construction
Transition metal catalysis has revolutionized the synthesis of complex aromatic systems. frontiersin.org Palladium-catalyzed reactions, in particular, have proven to be powerful tools for constructing benz[a]anthracene derivatives.
One notable method involves a palladium-catalyzed tandem C-H activation/biscyclization reaction. acs.org This approach utilizes propargylic carbonates and terminal alkynes to build the tetracyclic framework with high regioselectivity. acs.org The reaction proceeds through the oxidative addition of a Pd(0) catalyst to a C-H bond of the propargylic carbonate, forming a Pd(II) intermediate. nih.govresearchgate.net This is followed by a series of steps including carbonylation, migratory insertion of the alkyne, and reductive elimination to yield the final benz[a]anthracene product. researchgate.net This methodology has been successfully applied to synthesize a variety of substituted benz[a]anthracenes in moderate to good yields. beilstein-journals.org
Other transition metals like rhodium have also been employed in the synthesis of substituted anthracenes through oxidative benzannulation reactions of 1-adamantoyl-1-naphthylamines with internal alkynes. frontiersin.org
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)2/PPh3 | Propargylic carbonates and terminal alkynes | Tetracyclic benz[a]anthracenes | High regioselectivity, tandem C-H activation/biscyclization | researchgate.net |
| Rhodium catalyst/Cu(OAc)2 | 1-Adamantoyl-1-naphthylamines and internal alkynes | Substituted anthracenes | Oxidative benzannulation | frontiersin.org |
Reduction Strategies for Anthraquinone (B42736) Precursors in Benz[a]anthracene Synthesis
A common and effective strategy for synthesizing substituted anthracenes involves the reduction of readily available anthraquinone precursors. beilstein-journals.org This approach is advantageous as the 9 and 10 positions are protected during substitution reactions on the other rings. beilstein-journals.org
Various reducing agents have been utilized for this transformation. A mixture of hydriodic acid and phosphorus has been shown to reduce a range of substituted anthraquinones to the corresponding 9,10-dihydroanthracenes in good yields. cdnsciencepub.com Other methods employ zinc dust in either pyridine (B92270) or sodium hydroxide (B78521) solution to achieve the reduction. beilstein-journals.orgbeilstein-journals.org For instance, 1,8-dichloroanthraquinone (B31358) can be reduced using a Zn/NH3 system, followed by a Suzuki-Miyaura coupling reaction to yield 1,8-diarylanthracenes. beilstein-journals.orgbeilstein-journals.org Sodium borohydride (B1222165) in an alkaline medium has also been used effectively for the reduction of bromoanthraquinones. beilstein-journals.orgbeilstein-journals.org
Derivatization and Structural Modification for Mechanistic Probes
To understand the metabolic activation and biological effects of alkylated benz[a]anthracenes, specific derivatives are synthesized to serve as mechanistic probes.
Synthesis of K-Region Oxides and Imines of Alkylated Benz[a]anthracenes
The "K-region" (the 5,6-double bond) of benz[a]anthracene is a site of metabolic activation. The synthesis of K-region oxides and imines of alkylated benz[a]anthracenes, including the 7-ethyl derivative, has been accomplished. oup.comnih.gov These compounds are crucial for studying the role of these specific metabolites in the biological activity of the parent PAH. The synthesis of these derivatives allows for direct investigation of their properties and interactions with biological macromolecules. oup.com
Preparation of Hydroxymethyl and Dihydroxy Derivatives for Metabolic Studies
Metabolism of alkylated PAHs often involves oxidation of the alkyl side chain. Hydroxymethyl derivatives, such as 7-hydroxymethylbenz[a]anthracene, are key metabolites. nih.govportlandpress.com The synthesis of these compounds, as well as their corresponding dihydrodiol and K-region oxide derivatives, is essential for metabolic studies. tandfonline.comportlandpress.com For example, 7-hydroxymethylbenz[a]anthracene 5,6-oxide and trans-5,6-dihydro-5,6-dihydroxy-7-hydroxymethylbenz[a]anthracene have been synthesized to investigate their formation and subsequent reactions in biological systems. tandfonline.com The preparation of these derivatives allows for their use as standards in metabolic profiling and for studying the enzymatic pathways involved in their formation. nih.gov
Spectroscopic and Chromatographic Characterization in Synthetic and Mechanistic Studies
The characterization of newly synthesized benz[a]anthracene derivatives and their metabolites is crucial for confirming their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
The synthesized K-region oxides and imines of alkylated benz[a]anthracenes have been characterized using a suite of analytical methods including melting point determination, ¹H-NMR spectroscopy, electron impact mass spectrometry, elemental analysis, and IR spectroscopy. oup.comnih.govunipa.it These techniques provide detailed structural information, confirming the identity of the synthesized compounds. oup.com
Chromatographic techniques are indispensable for separating and identifying metabolites in complex biological mixtures. High-pressure liquid chromatography (HPLC) has been instrumental in resolving individual deoxyribonucleoside adducts of 7,12-dimethylbenz[a]anthracene (B13559), providing superior resolution compared to older methods like Sephadex LH-20 column chromatography. nih.gov Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS) offers enhanced peak capacity and specificity for the quantification of individual PAC isomers. bac-lac.gc.ca
Metabolic Activation and Biotransformation Pathways of 12 Ethylbenzo a Anthracene
Enzymatic Hydroxylation and Epoxidation Pathways of Benz[a]anthracene Derivatives
The initial and rate-limiting step in the metabolism of benz[a]anthracene and its derivatives is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. iarc.frnoaa.gov This process introduces epoxide groups onto the aromatic ring structure, which can then be further metabolized. ontosight.ai These epoxides are key intermediates, leading to the formation of phenols, dihydrodiols, and ultimately, highly reactive diol epoxides. iarc.fral-edu.com
Cytochrome P450 enzymes, particularly those in the CYP1 family, are central to the metabolic activation of PAHs. jcancer.org CYP1A1 and CYP1B1 are the most significant human P450 enzymes involved in the metabolism of PAHs and their dihydrodiol metabolites. acs.org These enzymes are expressed predominantly in extrahepatic tissues. acs.orgnih.gov
CYP1B1, in particular, has been identified as a key enzyme in the metabolism of benz[a]anthracene derivatives like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govpsu.edu It preferentially metabolizes DMBA, leading to the formation of reactive metabolites that can bind to DNA. psu.edu Studies using mouse models have demonstrated that CYP1B1 is crucial for the metabolic activation of environmental procarcinogens, including various PAHs. nih.gov The enzyme converts PAHs into their active forms, which can initiate carcinogenesis. nih.gov For instance, CYP1B1 metabolizes DMBA to DMBA-3,4-dihydrodiol, a critical step in its activation pathway. psu.edu Different CYP isoforms can exhibit distinct regioselectivity; for example, with DMBA, CYP1B1 is primarily responsible for converting DMBA-3,4-diol to syn-diol epoxides, whereas CYP1A1 mainly forms anti-diol epoxides. nih.gov
Table 1: Key Cytochrome P450 Isoforms in PAH Metabolism
| Enzyme | Substrate(s) | Primary Function in PAH Metabolism | References |
|---|---|---|---|
| CYP1A1 | Benzo[a]pyrene (B130552), 7,12-Dimethylbenz[a]anthracene (DMBA) | Oxidizes PAHs and their dihydrodiols; shows regioselectivity for forming anti-diol epoxides from DMBA-3,4-diol. | acs.orgnih.gov |
| CYP1B1 | 7,12-Dimethylbenz[a]anthracene (DMBA), Benzo[a]pyrene | Key enzyme for metabolic activation; shows high regioselectivity for producing specific diols and syn-diol epoxides. | acs.orgnih.govpsu.edunih.gov |
| CYP1A2 | Benzo[a]pyrene, Benz[a]anthracene, 5-Methylchrysene | Converts some PAHs to active metabolites that can also inhibit the enzyme. | nih.gov |
Following the formation of arene oxides by CYP enzymes, microsomal epoxide hydrolase (mEH), also known as EPHX1, plays a critical role. wikipedia.org This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. wikipedia.orgresearchgate.net This reaction is often a detoxification step, converting a reactive epoxide into a less reactive diol. al-edu.com
However, in the context of PAH activation, the action of mEH is a necessary step toward the formation of the ultimate carcinogenic metabolites. al-edu.com For a PAH like benz[a]anthracene, the dihydrodiol products formed by mEH can be further oxidized by CYP enzymes to generate highly reactive dihydrodiol epoxides. iarc.frontosight.aial-edu.com The essential role of mEH has been confirmed in studies with mEH-null mice, which were found to be resistant to the carcinogenic effects of DMBA because they could not form the necessary dihydrodiol precursor. al-edu.comnih.gov Therefore, mEH activity is crucial for the metabolic pathway that leads to the formation of the 3,4-dihydrodiol of DMBA, a key proximate carcinogen. nih.govnih.gov
Formation of Dihydrodiol and Phenol Derivatives as Intermediates
The metabolism of benz[a]anthracene and its derivatives by CYP and mEH enzymes results in a variety of intermediate metabolites, primarily dihydrodiols and phenols. iarc.frnih.gov Epoxides formed by CYP enzymes can either be hydrolyzed by mEH to yield trans-dihydrodiols or can rearrange spontaneously to form phenols. researchgate.net
For the parent compound, benz[a]anthracene, metabolism by rat liver microsomes produces the trans-5,6- and trans-8,9-dihydrodiols as the principal products, with the 1,2- and 10,11-dihydrodiols being minor metabolites. nih.gov Similarly, for the more complex derivative 7,12-dimethylbenz[a]anthracene (DMBA), the primary metabolic dihydrodiols are also the trans-5,6- and trans-8,9-dihydrodiols, along with minor amounts of the 3,4- and 10,11-dihydrodiols. nih.gov The formation of these specific dihydrodiols is a critical determinant of the subsequent metabolic activation steps and the ultimate biological effects of the parent compound. ontosight.ai In hamster embryo cell cultures, the major pathway for DMBA metabolism involves oxidation of the aromatic rings, leading to significant formation of phenolic derivatives that are then conjugated. nih.gov
Conjugation Reactions and Detoxification Mechanisms
Phase II metabolism involves the conjugation of Phase I metabolites (phenols, dihydrodiols) with endogenous molecules. iarc.fr These reactions, including glutathione (B108866) conjugation, glucuronidation, and sulfation, generally increase the water solubility of the metabolites, reduce their reactivity, and facilitate their elimination from the body. iarc.frnih.gov
Glutathione (GSH) conjugation is a key detoxification pathway for reactive electrophiles, including PAH epoxides. iarc.fr This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). iarc.fr The metabolism of benz[a]anthracene in the presence of GSH leads to the formation of several glutathione conjugates. nih.gov For example, the "K-region" 5,6-oxide of benz[a]anthracene is conjugated to form S-(5,6-dihydro-6-hydroxybenz[a]anthracen-5-yl)glutathione. nih.gov Furthermore, dihydrodiol epoxides, the ultimate carcinogenic metabolites, can also be detoxified through conjugation with GSH. nih.gov However, studies with benzo[a]pyrene diol epoxide (BPDE) in human hepatocytes suggest that GSH conjugation of the bay-region diol epoxide may be a minor pathway in humans compared to other detoxification routes. doi.org
Glucuronidation and sulfation are major conjugation pathways for hydroxylated PAH metabolites, such as phenols and dihydrodiols. iarc.frnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.com In hamster embryo cells treated with DMBA, a significant portion of the metabolites are converted into glucuronic acid conjugates, primarily of phenolic derivatives. nih.gov This indicates that glucuronidation is a major metabolic pathway for the detoxification of DMBA phenols. nih.gov In general, for phenolic compounds, glucuronidation rates are often much faster than sulfation rates. nih.gov Both glucuronidation and sulfation serve to convert lipophilic metabolites into highly water-soluble conjugates that can be readily excreted in urine and feces. iarc.frmdpi.com
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation | Class/Type |
|---|---|---|
| 12-Ethylbenzo[a]anthracene | - | Polycyclic Aromatic Hydrocarbon |
| Benz[a]anthracene | BA | Polycyclic Aromatic Hydrocarbon |
| 7,12-Dimethylbenz[a]anthracene | DMBA | Polycyclic Aromatic Hydrocarbon |
| Benzo[a]pyrene | B[a]P | Polycyclic Aromatic Hydrocarbon |
| 5-Methylchrysene | - | Polycyclic Aromatic Hydrocarbon |
| Cytochrome P450 1A1 | CYP1A1 | Enzyme (Phase I) |
| Cytochrome P450 1B1 | CYP1B1 | Enzyme (Phase I) |
| Cytochrome P450 1A2 | CYP1A2 | Enzyme (Phase I) |
| Microsomal Epoxide Hydrolase | mEH, EPHX1 | Enzyme (Phase I) |
| Dihydrodiol | - | Metabolite |
| Phenol | - | Metabolite |
| Diol Epoxide | - | Metabolite |
| syn-Diol Epoxide | - | Stereoisomer of Diol Epoxide |
| anti-Diol Epoxide | - | Stereoisomer of Diol Epoxide |
| Glutathione | GSH | Tripeptide (Phase II Conjugate) |
| Glutathione S-Transferase | GST | Enzyme (Phase II) |
| Glucuronic Acid | - | Conjugate Molecule (Phase II) |
| UDP-Glucuronosyltransferase | UGT | Enzyme (Phase II) |
| Sulfotransferase | SULT | Enzyme (Phase II) |
| trans-5,6-dihydro-5,6-dihydroxybenz[a]anthracene | BA-5,6-dihydrodiol | Metabolite |
| trans-8,9-dihydro-8,9-dihydroxybenz[a]anthracene | BA-8,9-dihydrodiol | Metabolite |
| trans-3,4-dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene | DMBA-3,4-dihydrodiol | Metabolite |
Identification and Structural Elucidation of Key Metabolites (e.g., 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene)
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical process that converts these relatively inert compounds into biologically reactive metabolites. This biotransformation is primarily carried out by a group of enzymes known as mixed-function oxidases, including cytochrome P-450s. noaa.gov The identification and structural elucidation of these metabolites are essential for understanding the mechanisms by which PAHs exert their biological effects.
Research into the metabolism of alkylated benz[a]anthracenes has provided significant insights into how the size and position of the alkyl group can influence the metabolic pathway. Studies comparing 7-ethylbenz[a]anthracene (7-EBA) with its methyl analog, 7-methylbenz[a]anthracene (B135024) (7-MBA), have revealed distinct differences in their metabolic profiles in various biological systems. nih.gov
Research Findings from In Vitro Studies
The analysis of metabolites is typically achieved using techniques such as high-performance liquid chromatography (HPLC), which allows for the separation and quantification of different metabolic products. noaa.govnih.gov The identity of these separated compounds is then confirmed through various spectral analyses, including UV/Visible and fluorescence spectroscopy, and by comparison with synthetic standards. noaa.govepa.gov
In studies using hepatic microsomal fractions from rats, both 7-EBA and 7-MBA were metabolized to a similar total extent, but the proportions of the resulting dihydrodiol metabolites were notably different. nih.gov
For 7-ethylbenz[a]anthracene (7-EBA) , the predominant metabolites identified were the 8,9-dihydrodiol and the 1,2-dihydrodiol . The K-region 5,6-dihydrodiol was formed as only a minor product. nih.gov
In contrast, the metabolism of 7-methylbenz[a]anthracene (7-MBA) primarily yielded the 8,9-dihydrodiol and the 5,6-dihydrodiol . nih.gov
These findings suggest that the presence of the sterically bulkier ethyl group at the 7-position of the benz[a]anthracene ring system influences the regioselectivity of the metabolizing enzymes. nih.gov It appears to enhance the formation of dihydrodiols on the angular benzo-ring (positions 1, 2, 3, and 4) at the expense of metabolism at the K-region (positions 5 and 6). nih.gov
Further investigations using mouse skin microsomes, a target tissue for PAH-induced carcinogenesis, showed that 7-EBA was metabolized to the 3,4-dihydrodiol and the 10,11-dihydrodiol , with the 8,9-dihydrodiol being the most abundant metabolite. nih.gov The formation of the trans-3,4-diol is significant, as this class of metabolites, specifically bay-region dihydrodiols, are often precursors to the ultimate carcinogenic diol-epoxides. epa.govnih.gov
The structural elucidation of these metabolites confirms that biotransformation of 7-ethylbenz[a]anthracene leads to the formation of several key dihydrodiols. The specific profile of these metabolites is dependent on the biological system used for activation. noaa.gov
Table 1: Identified Dihydrodiol Metabolites of 7-Ethylbenz[a]anthracene (7-EBA) in In Vitro Systems
This table summarizes the principal dihydrodiol metabolites identified in studies using rat liver and mouse skin microsomes.
| Metabolite Name | Parent Compound | Biological System | Relative Abundance | Citation |
| 7-EBA-8,9-dihydrodiol | 7-Ethylbenz[a]anthracene | Rat Liver | Predominant | nih.gov |
| 7-EBA-1,2-dihydrodiol | 7-Ethylbenz[a]anthracene | Rat Liver | Predominant | nih.gov |
| 7-EBA-5,6-dihydrodiol | 7-Ethylbenz[a]anthracene | Rat Liver | Minor Product | nih.gov |
| 7-EBA-8,9-dihydrodiol | 7-Ethylbenz[a]anthracene | Mouse Skin | Predominant | nih.gov |
| 7-EBA-3,4-dihydrodiol | 7-Ethylbenz[a]anthracene | Mouse Skin | Detected | nih.gov |
| 7-EBA-10,11-dihydrodiol | 7-Ethylbenz[a]anthracene | Mouse Skin | Detected | nih.gov |
Molecular Mechanisms of Interaction with Biological Macromolecules
DNA Adduct Formation by 12-Ethylbenzo[a]anthracene Metabolites
The covalent binding of PAH metabolites to DNA, forming DNA adducts, is considered a key event in the initiation of cancer. This process can lead to mutations if the DNA damage is not properly repaired by the cell.
The predominant pathway for the metabolic activation of many carcinogenic PAHs involves the formation of highly reactive diol-epoxide metabolites. These metabolites can then attack nucleophilic sites on DNA bases, most commonly guanine (B1146940) and adenine.
For This compound , there are no available scientific studies that identify or provide a structural elucidation of its specific DNA adducts. It is hypothesized that, like other PAHs, it would be metabolized to diol-epoxides that subsequently bind to DNA. However, without experimental data, the precise structure of these adducts remains unknown. For the related compound DMBA, the major adducts have been identified as resulting from the reaction of its bay-region diol-epoxide with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. oup.comoecd.org
The three-dimensional arrangement of atoms (stereochemistry) in the diol-epoxide metabolites of PAHs has a profound impact on their reactivity and biological activity. Often, one stereoisomer (e.g., the anti-diol-epoxide) is significantly more carcinogenic than others.
There is no research available that investigates the influence of stereochemistry on the DNA binding and adduct formation of This compound . Studies with DMBA have demonstrated that different species can produce varying ratios of syn- and anti-diol-epoxide adducts, highlighting the importance of stereochemical factors in its biological effects. nih.govepa.gov
Quantifying the levels of DNA adducts in target tissues is a critical aspect of assessing the carcinogenic risk of a chemical. This is typically achieved using highly sensitive analytical techniques.
No published studies were found that provide a quantitative analysis of DNA adduct levels resulting from exposure to This compound in either cell cultures or animal models. For context, studies with DMBA have quantified adduct levels in various tissues, providing valuable data for understanding its dose-response relationship and organ-specific carcinogenicity. nih.govnih.govnih.gov
Intercalation into DNA Structure by Planar Aromatic Systems
Beyond forming covalent adducts, the flat, planar structure of PAHs allows them to slip between the base pairs of the DNA double helix in a process called intercalation. nih.gov This can disrupt the normal structure of DNA and interfere with cellular processes like DNA replication.
While this is a recognized mechanism for this class of compounds, there is no specific research confirming or characterizing the intercalation of This compound into DNA.
Interactions with Protein Targets and Receptors
PAHs can also interact with cellular proteins, including receptors that regulate gene expression. These interactions can lead to a variety of cellular responses that may contribute to carcinogenesis.
The Aryl Hydrocarbon Receptor (AhR) is a key cellular sensor for many PAHs. researchgate.net When a PAH binds to the AhR, it triggers a signaling cascade that leads to the increased production of metabolic enzymes, such as those in the cytochrome P450 family. mdpi.com While this is a detoxification pathway, it is also the same pathway that can paradoxically activate PAHs into their more carcinogenic forms. mdpi.com
Modulation of Estrogen Receptor (ER) Interactions
Benz[a]anthracenes, a class of polycyclic aromatic hydrocarbons (PAHs), are recognized as environmental contaminants that can exert both estrogenic and antiestrogenic effects, often through their hydroxylated metabolites. nih.govuthscsa.edu The interaction of these compounds with biological macromolecules is complex, with the potential to disrupt normal endocrine signaling pathways. The modulation of estrogen receptor (ER) activity is a key mechanism through which benz[a]anthracene and its derivatives can influence cellular processes. These compounds may act as antiestrogens by binding to the aryl hydrocarbon (Ah) receptor, which in turn leads to a range of antiestrogenic responses. biologics-inc.com Alternatively, they can function as weak estrogens or antiestrogens by directly binding to the estrogen receptor. biologics-inc.com
Research into the structure-activity relationships of benz[a]anthracene derivatives has provided insights into how specific structural modifications influence their interaction with the estrogen receptor. Studies on various substituted benz[a]anthracene diols have revealed that the position of methyl groups can significantly alter the binding affinity for the ER. nih.govuthscsa.edu
Detailed research on 3,9-benz[a]anthracene diols has shown that substitution at the 12-position in the bay region leads to a twisting of the molecular structure. nih.govuthscsa.edu This structural alteration has been found to decrease the binding affinity for the estrogen receptor. nih.govuthscsa.edu For instance, the presence of a methyl group at the 12-position reduces the compound's ability to bind to the ER compared to its unsubstituted counterpart. nih.govuthscsa.edu This is noteworthy because, in many other estrogen receptor ligand systems, flatter molecular geometries typically result in lower binding affinity. nih.govuthscsa.edu
These findings suggest that the anthracene (B1667546) portion of the molecule likely acts as a mimic of the A and B rings of the steroid hormone estradiol (B170435), with the 9-position of the benz[a]anthracene corresponding to the 3-position of estradiol. nih.govuthscsa.edu The affinity of these compounds for the ER is influenced by factors such as their charge similarity to estradiol and hydrophobic interactions within the receptor's binding pocket. nih.govuthscsa.edu
While direct experimental data on the estrogen receptor interaction of this compound is not available in the reviewed literature, the findings for the closely related 12-methyl derivative suggest that alkyl substitution at the 12-position is a critical determinant of ER binding affinity.
The following table summarizes the relative binding affinities of various benz[a]anthracene diols to the estrogen receptor, as a percentage of estradiol's binding affinity.
| Compound | Relative Binding Affinity (% of Estradiol) |
| 3,9-dihydroxy-7,12-dimethylbenz[a]anthracene | ~0.022% nih.gov |
| 3,9-dihydroxy-7-methylbenz[a]anthracene | 26% nih.govuthscsa.edu |
| 3,9-dihydroxybenz[a]anthracene (unsubstituted) | Data not specified |
| 3,9-dihydroxy-12-methylbenz[a]anthracene | Decreased affinity nih.govuthscsa.edu |
Genotoxicity and Mutagenicity Mechanisms Induced by 12 Ethylbenzo a Anthracene
Induction of DNA Damage and Repair Responses
Currently, detailed studies focusing specifically on the induction of DNA damage, the formation of DNA adducts, and subsequent cellular repair responses following exposure to 12-ethylbenzo[a]anthracene are not extensively documented in published research. The primary mechanism of DNA damage for many PAHs involves metabolic activation into reactive diol-epoxides that covalently bind to DNA, forming adducts. scispace.com These adducts can disrupt DNA replication and transcription, leading to mutations if not properly repaired by cellular mechanisms like the nucleotide excision repair (NER) pathway. However, specific experimental data quantifying DNA adduct formation or detailing the activation of repair pathways in response to this compound remains limited.
Mutagenic Potency in Experimental Systems (e.g., Salmonella typhimurium Ames assay, mammalian cells)
Similarly, mutagenicity studies in mammalian cell lines, which are used to assess a compound's ability to induce gene mutations in eukaryotic cells, have not been specifically reported for this compound. Research on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) has identified its metabolites as potent mutagens in Chinese hamster V79 cells. nih.govnih.gov
Chromosomal Aberrations and Aneuploidy Assessment
There is a lack of specific data concerning the ability of this compound to induce structural chromosomal damage (aberrations) or changes in chromosome number (aneuploidy). Investigations into related PAHs, such as 7,12-dimethylbenz[a]anthracene, have shown that they can induce chromosomal aberrations in rat bone marrow cells. kobe-u.ac.jpnih.gov Furthermore, some PAHs have been found to induce aneuploidy or polyploidy in Chinese hamster cell lines. nih.gov Without direct experimental assessment, the potential of this compound to cause such chromosomal instability remains unconfirmed.
Role of Reactive Oxygen Species (ROS) Generation in Genotoxic Effects
A significant pathway for the genotoxicity of PAHs, distinct from metabolic activation, is photoactivation. Research has demonstrated that upon photoirradiation with UVA light, isomers of ethylbenz[a]anthracene can generate reactive oxygen species (ROS), which in turn induce cellular damage. nih.govnih.gov
A study involving twelve isomeric methylbenz[a]anthracenes (a structurally related group) showed that UVA irradiation in the presence of the lipid methyl linoleate (B1235992) resulted in the formation of lipid peroxides. nih.govresearchgate.net This process of lipid peroxidation is a key indicator of oxidative stress mediated by ROS. The generation of ROS, particularly singlet oxygen, was confirmed through several observations:
The formation of lipid peroxides was enhanced in the presence of deuterium (B1214612) oxide (D₂O), which is known to extend the lifetime of singlet oxygen. nih.govresearchgate.net
The process was inhibited by various scavengers, including dithiothreitol (B142953) (DTT, a free radical scavenger), sodium azide (B81097) (NaN₃, a singlet oxygen and free radical scavenger), and superoxide (B77818) dismutase (SOD, a superoxide scavenger). nih.govresearchgate.net
Table 1: Summary of Evidence for ROS-Mediated Effects of Photoirradiated Ethylbenz[a]anthracenes
| Experimental Observation | Implication for this compound | Reference |
|---|---|---|
| UVA photoirradiation induces lipid peroxidation. | Indicates the generation of oxidative stress. | nih.gov |
| Lipid peroxidation is enhanced by Deuterium Oxide (D₂O). | Supports the involvement of singlet oxygen in the damage process. | nih.govresearchgate.net |
| Lipid peroxidation is inhibited by Sodium Azide (NaN₃). | Confirms the role of singlet oxygen and other free radicals. | nih.govresearchgate.net |
| Lipid peroxidation is inhibited by Dithiothreitol (DTT). | Confirms the role of free radicals. | nih.govresearchgate.net |
Computational and Theoretical Investigations of 12 Ethylbenzo a Anthracene Reactivity and Structure Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints (e.g., Carcinogenic Activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net For PAHs, QSAR is extensively used to predict toxicological endpoints like carcinogenicity based on molecular descriptors. researchgate.neteuropa.eu These descriptors can be derived from the molecule's topology, geometry, or electronic properties.
The carcinogenicity of benz[a]anthracene derivatives is highly dependent on the nature and position of substituent groups. Research into structure-activity relationships has shown that the substitution pattern significantly alters biological activity. For example, studies comparing ethyl and methyl substitutions on the benz[a]anthracene skeleton reveal critical insights. While 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a potent carcinogen, replacing the 12-methyl group with an ethyl group (as in 7-methyl-12-ethylbenz[a]anthracene) results in a much weaker carcinogen. iarc.fr Conversely, 7-ethyl-12-methylbenz[a]anthracene exhibits a carcinogenic activity similar to that of DMBA. iarc.fr This suggests that a methyl group at the 12-position plays a major role in the carcinogenic activity of this class of compounds. iarc.fr
QSAR models for PAHs often incorporate descriptors related to the "bay region" theory of carcinogenesis, which posits that diol epoxide metabolites in the bay region of the molecule are responsible for the ultimate carcinogenic activity. vu.nl Computational QSAR approaches can help categorize compounds and prioritize them for further experimental testing, which is essential for risk assessment under regulations like REACH. bmuv.de
Table 2: Structure-Activity Relationships in Substituted Benz[a]anthracenes
| Compound | Observed Carcinogenic Activity iarc.fr | Implication for QSAR |
|---|---|---|
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Potent carcinogen | Serves as a benchmark for high activity. |
| 7-Methyl-12-ethylbenz[a]anthracene | Much weaker carcinogen than DMBA | Indicates that an ethyl group at position 12 reduces activity compared to a methyl group. |
| 7-Ethyl-12-methylbenz[a]anthracene | Similar carcinogenic activity to DMBA | Highlights the critical role of the methyl group at position 12 for high carcinogenicity. |
Molecular Docking and Dynamics Simulations for Biomolecular Interactions (e.g., DNA binding)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as DNA or a protein. nih.govmdpi.com For carcinogenic PAHs, the ultimate mechanism of action often involves the covalent binding of their reactive metabolites to DNA, forming DNA adducts that can lead to mutations. iarc.frresearchgate.net
The process begins with the metabolic activation of the parent PAH to a highly reactive diol epoxide. vu.nl Molecular docking can then be used to predict the most favorable binding pose of this metabolite within the structure of DNA. mdpi.com These simulations can identify specific atoms on the DNA bases (like guanine (B1146940) or adenine) that are most likely to be attacked by the epoxide. nih.gov
Table 3: Typical Workflow for Simulating PAH-DNA Interactions
| Step | Computational Method | Objective |
|---|---|---|
| 1. Ligand Preparation | Quantum Mechanics (e.g., DFT) | Determine the 3D structure and charge distribution of the reactive metabolite (e.g., diol epoxide). |
| 2. Receptor Preparation | Molecular Modeling Software | Obtain a 3D structure of the DNA target, often from databases like the PDB. mdpi.com |
| 3. Molecular Docking | Docking Algorithms (e.g., AutoDock, GOLD) | Predict the preferred binding orientation and position of the metabolite on the DNA. mdpi.com |
| 4. System Refinement | Molecular Dynamics (MD) Simulations | Assess the stability of the docked complex and observe conformational changes over time. nih.gov |
| 5. Binding Energy Calculation | MM-PBSA/GBSA Methods | Estimate the strength of the interaction between the metabolite and DNA. nih.gov |
Prediction of Metabolic Pathways and Reactive Metabolites via Computational Approaches
Computational methods are increasingly used to predict the metabolism of foreign compounds (xenobiotics), including PAHs. nih.gov These approaches can forecast the likely sites on a molecule that will be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, and predict the structures of the resulting metabolites. nih.govnih.gov
For a compound like 12-ethylbenzo[a]anthracene, computational tools can predict its metabolic fate. These tools often use one of two approaches: rule-based systems or machine learning models. Rule-based systems contain a database of known biotransformation reactions and apply them to the query molecule to generate potential metabolites. nih.gov Machine learning approaches are trained on large datasets of known metabolic reactions to predict the most probable sites of metabolism (SOMs).
The metabolism of PAHs typically involves several key steps:
Phase I Metabolism: Introduction of polar groups by CYP enzymes. For this compound, this would involve oxidation on the aromatic rings to form epoxides and phenols, and potential hydroxylation on the ethyl group.
Epoxide Hydration: The resulting epoxides can be converted by epoxide hydrolase to form trans-dihydrodiols. nih.gov
Formation of Diol Epoxides: The dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides, which are often the ultimate carcinogenic species responsible for DNA adduct formation. iarc.fr
Computational platforms like MetaCyc, BioCyc, and others provide frameworks for predicting and visualizing metabolic pathways. mdpi.com By inputting the structure of this compound, these tools can generate a map of potential metabolites, helping to identify the reactive intermediates that may be responsible for its biological activity. nih.govbiorxiv.orgbiorxiv.org
Table 4: Predicted Metabolic Transformations for this compound Based on general metabolic pathways for PAHs.
| Metabolic Reaction Type | Enzyme Family | Potential Product Type | Significance |
|---|---|---|---|
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phenols | Detoxification pathway, increases water solubility. |
| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Alcohols (on the ethyl group) | Detoxification pathway. |
| Epoxidation | Cytochrome P450 (CYP) | Epoxides | Key reactive intermediate. nih.gov |
| Epoxide Hydration | Epoxide Hydrolase | Dihydrodiols | Precursor to diol epoxides. nih.gov |
| Diol Epoxidation | Cytochrome P450 (CYP) | Diol Epoxides | Often the ultimate carcinogenic metabolite that binds to DNA. iarc.fr |
| Conjugation | UGTs, SULTs, GSTs | Glucuronide, Sulfate, or Glutathione (B108866) Conjugates | Phase II metabolism, facilitates excretion. iarc.fr |
Environmental Fate and Bioremediation Research
Occurrence and Distribution in Environmental Compartments (Air, Soil, Water, Sediment)
While specific quantitative data on the widespread occurrence of 12-ethylbenzo[a]anthracene is not extensively documented, its presence in the environment is anticipated due to its nature as a PAH. PAHs are ubiquitous environmental contaminants, primarily originating from the incomplete combustion of organic materials such as coal, wood, and fossil fuels. environment-agency.gov.ukucsd.edu Natural sources like forest fires and volcanic eruptions also contribute to their release. rivm.nl
PAHs like this compound are characterized by their lipophilicity and low water solubility. ucsd.edu This causes them to strongly adsorb to particulate matter. In the atmosphere, they can be transported over long distances while bound to these particles. nih.gov In aquatic systems, they tend to settle and accumulate in sediments, which act as significant environmental sinks. ucsd.edunih.gov Consequently, concentrations of PAHs in sediments are often much higher than in the overlying water column. nih.gov Similarly, in terrestrial environments, these compounds bind tightly to soil organic matter. mdpi.com Their distribution in these compartments is influenced by factors such as organic carbon content and particle size.
| Environmental Compartment | General Tendency for PAH Accumulation | Key Influencing Factors |
| Air | Adsorbed to particulate matter, allowing for long-range transport. nih.gov | Vapor pressure, particle size, atmospheric conditions. nih.gov |
| Soil | High, due to strong adsorption to organic matter. mdpi.com | Organic carbon content, soil type, moisture. mdpi.com |
| Water | Low in the water column due to low solubility; higher in suspended solids. nih.govgov.bc.ca | Solubility, presence of organic matter, water flow. nih.gov |
| Sediment | High, acting as a major environmental sink. ucsd.edunih.gov | Organic content, particle size, deposition rates. nih.gov |
Bioconcentration and Environmental Transport Mechanisms of PAHs
The strong hydrophobicity and lipophilicity of PAHs drive their tendency to bioaccumulate in living organisms. researchgate.net These compounds can move from the surrounding environment into the tissues of organisms, a process known as bioconcentration. The extent of bioconcentration is often related to the molecular weight of the PAH, with higher molecular weight compounds generally showing a greater potential to accumulate. gov.bc.ca
Environmental transport of PAHs occurs through various pathways. Atmospheric deposition, both wet (via precipitation) and dry (gravitational settling), is a major route for their entry into terrestrial and aquatic ecosystems. mdpi.com Once in these systems, they can be further transported through surface runoff and the movement of contaminated sediment particles. nih.gov The persistence of these compounds allows them to move through food chains. mdpi.com
Biodegradation Pathways and Microbial Metabolism
Microbial degradation is a key process in the natural attenuation of PAHs in the environment. researchgate.net A diverse range of bacteria, fungi, and algae have demonstrated the ability to break down these complex molecules. openbiotechnologyjournal.com
Fungi, particularly non-white-rot fungi like Fusarium solani, have shown significant capabilities in degrading PAHs. openbiotechnologyjournal.comimrpress.com Studies on the degradation of benzo[a]anthracene by Fusarium solani have indicated that the process often begins with the formation of quinones, which are then further metabolized, leading to the formation of phthalic acid. researchgate.net Ligninolytic fungi, such as Irpex lacteus, have been observed to transform benz[a]anthracene into benz[a]anthracene-7,12-dione, which is subsequently broken down into smaller compounds like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov The ability of fungi to produce powerful extracellular enzymes, such as peroxidases and laccases, allows them to attack these recalcitrant compounds. imrpress.comnih.gov Research has shown that co-cultures of fungi and bacteria can lead to more efficient degradation of PAHs than when the microorganisms are used alone. imrpress.com
Bacteria play a crucial role in the bioremediation of PAH-contaminated environments. d-nb.info The initial step in the aerobic bacterial degradation of PAHs typically involves dioxygenase enzymes. frontiersin.org These enzymes introduce two oxygen atoms into the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This intermediate is then further processed by dehydrogenase enzymes, leading to ring cleavage and eventual mineralization. frontiersin.org Various bacterial species, including those from the genera Pseudomonas, Sphingomonas, Bacillus, and Microbacterium, have been identified as effective degraders of PAHs like anthracene (B1667546), a structural component of benzo[a]anthracene. d-nb.infonih.govelizadeuniversity.edu.ngnih.gov
Photochemical Transformations and Environmental Persistence
In addition to microbial degradation, PAHs are subject to photochemical transformation when exposed to sunlight, particularly in the atmosphere and on surfaces. mdpi.com This process, known as photodegradation, can contribute significantly to their removal from the environment. The absorption of ultraviolet radiation can lead to the oxidation of PAHs, forming derivatives such as quinones. researchgate.net
Despite these degradation pathways, higher molecular weight PAHs, including this compound, are generally more persistent in the environment. gov.bc.ca Their strong adsorption to soil and sediment particles can protect them from both microbial attack and photochemical degradation, leading to their long-term presence in these environmental compartments. nih.gov
Advanced in Vitro and in Vivo Experimental Models for 12 Ethylbenzo a Anthracene Research
Mammalian Cell Culture Systems in Mechanistic Studies
Fibroblast Cell Lines: Primary mouse embryo cell cultures have been instrumental in studying the binding of PAHs to DNA. For instance, studies with DMBA in mouse embryo cells have revealed the formation of specific DNA adducts, highlighting the role of metabolic activation in its carcinogenic activity. researchgate.net Research has also utilized hamster, rat, and rabbit fibroblast cell cultures to compare the metabolism and cytotoxicity of DMBA, demonstrating species-specific differences in metabolic pathways. science-line.com
Breast Cancer Cell Lines: The MCF-7 human breast cancer cell line is a well-established model for investigating the effects of PAHs. Studies with DMBA have used MCF-7 cells to explore mechanisms of carcinogenesis and the potential for chemopreventive agents. nih.gov Another model involves a mouse mammary tumor cell line (rel-3983) treated with DMBA, which was shown to induce an epithelial-to-mesenchymal transition, a key process in cancer progression. nih.gov
V79 Cells: Chinese hamster V79 cells are frequently used in mutagenesis and metabolism studies. While direct studies with 12-ethylbenzo[a]anthracene were not identified, research on other PAHs, such as 1-methylpyrene (B1203753) and 1-ethylpyrene, has utilized V79 cells genetically engineered to express specific human or rat cytochrome P450 enzymes to investigate metabolic pathways. nih.gov
Organ-Specific In Vitro Models
To understand the effects of chemical compounds on specific organs, researchers employ in vitro models derived from those tissues. These models provide a more targeted approach to studying metabolism and toxicity.
Hepatic Microsomes: Liver microsomes are a primary tool for studying the metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 enzymes. Rat liver microsomes have been extensively used to study the metabolic pathways of DMBA and other PAHs. scielo.briarc.fr Research on 7-ethylbenz[a]anthracene using rat liver microsomal preparations has also been conducted to understand its metabolism. The metabolism of benzo[e]pyrene (B47544) has been investigated in detail using liver microsomes from rats pretreated with various enzyme inducers. iarc.fr
Ovarian Cells: The ovary is a target organ for some PAHs. Studies using primary cultures of human ovarian cells, including granulosa cells, have been employed to investigate the metabolism of DMBA. nih.gov These studies have helped to identify the cell types within the ovary that are responsible for the bioactivation of this carcinogen. nih.gov While direct studies on this compound in ovarian cells are lacking, the established models for DMBA provide a clear path for future research. nih.govnih.govnih.gov
Rodent Models for Mechanistic Studies
Rodent models are critical for studying the systemic effects of chemical compounds, including their carcinogenic and toxic properties, in a whole-organism context.
Mouse Skin: The mouse skin model is a classic system for studying the carcinogenicity of PAHs. Topical application of these compounds allows for the direct observation of tumor initiation and promotion. While information on this compound is scarce, studies on the closely related 7-ethylbenz[a]anthracene and 7-methylbenz[a]anthracene (B135024) (7-MBA) in mouse skin have provided valuable insights into their metabolic activation and DNA binding. nih.govoup.com Research has shown that 7-EBA is a much weaker carcinogen on mouse skin compared to 7-MBA, a difference attributed to variations in their metabolic pathways. nih.govoup.com Both compounds are metabolized to dihydrodiols by mouse-skin microsomes. nih.gov The two-stage mouse skin carcinogenesis model using DMBA and a promoter like croton oil is a well-established method for screening potential cancer-protective agents. waocp.org
Rat Mammary Gland: The rat mammary gland is a highly sensitive model for PAH-induced carcinogenesis. Administration of DMBA to rats is a widely used method to induce mammary tumors that share similarities with human breast cancer. science-line.comnih.govresearchgate.netf1000research.comnih.gov These models are instrumental in studying the hormonal dependence of tumors and for evaluating the efficacy of potential chemotherapeutic agents. nih.gov
Bone Marrow: The bone marrow is a target for the toxic effects of some PAHs, leading to immunosuppression. nih.gov Studies have shown that PAHs like benzo[a]pyrene (B130552) and DMBA can cause acute disruption of bone marrow hematopoiesis in mice. nih.govnih.gov The toxic effects are often dependent on metabolic activation by enzymes such as CYP1B1 within the bone marrow itself. nih.govnih.govnih.gov The use of p53 gene knockout mice has demonstrated that the bone marrow toxicity of DMBA is p53-dependent. nih.gov
Ovarian Models: Rodent models are also employed to study the effects of PAHs on the ovaries. For instance, direct injection of DMBA under the bursa of the mouse ovary has been used to induce ovarian tumors, providing a model to study the early stages of ovarian cancer development. nih.govmdpi.com Combining chemical induction with models of menopause in mice offers a way to investigate ovarian tumorigenesis in a context relevant to postmenopausal women. nih.gov A systematic review has established DMBA as an effective inducer of ovarian carcinogenesis in rat models. mdpi.com
Avian Embryo Models for Developmental Toxicology
Avian embryos, particularly those of chickens and Japanese quail, serve as valuable models for investigating the developmental toxicity of chemical compounds. Their accessibility for direct observation and manipulation makes them ideal for studying the effects of xenobiotics on organogenesis. scielo.brnih.govfrontiersin.org
While specific studies on this compound in avian embryos were not found, the broader class of PAHs has been shown to cause dose-dependent increases in embryo mortality. researchgate.net The chicken embryo model has been used to assess the developmental cardiotoxicity of particulate matter containing PAHs, revealing impacts on heart development. nih.govfrontiersin.org These models are particularly useful for understanding the effects of environmental pollutants on wildlife and for screening compounds for their potential to cause birth defects. scielo.brnih.gov
Emerging Research Areas and Future Perspectives
Integration of Multi-Omics Approaches (e.g., Proteomics in Ovarian Response to DMBA)
The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-biology approach to understanding the complex cellular responses to chemical exposures. mdpi.com These methods provide a holistic view of the molecular perturbations caused by compounds like 12-ethylbenzo[a]anthracene, moving beyond single-endpoint analyses.
A pertinent example of this approach is the use of proteomics to study the ovarian response to 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a closely related and well-studied PAH. Research has shown that DMBA exposure significantly alters the ovarian proteome. In one study using a mouse model, DMBA exposure alone altered the abundance of 21 proteins in the ovaries of lean mice. researchgate.net However, when combined with obesity, a known risk factor for reproductive dysfunction, the effect was magnified, with 134 proteins being altered in obese, DMBA-exposed dams. researchgate.net This highlights how metabolic status can influence cellular sensitivity to PAH toxicity.
Further proteomic studies on ovarian carcinoma models induced by DMBA have identified that the compound affects diverse metabolic pathways, particularly those associated with mitochondrial systems, energy generation, and endoplasmic reticulum stress. acs.org The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a robust tool for this type of high-throughput protein profiling. acs.org
Future research will focus on applying these multi-omics strategies directly to this compound. By analyzing the comprehensive changes in proteins, genes, and metabolites following exposure, scientists can identify the specific signaling pathways and biological networks it disrupts. This approach is critical for building predictive models of its toxicity and carcinogenicity.
Table 1: Impact of DMBA and Obesity on the Ovarian Proteome This table is interactive. You can sort and filter the data.
| Condition | Number of Altered Proteins | Key Findings | Reference(s) |
|---|---|---|---|
| DMBA Exposure (Lean Mice) | 21 | Modest alteration in protein abundance. | researchgate.net |
| Obesity Alone | 81 | Significant alteration due to metabolic status. | researchgate.net |
| DMBA Exposure (Obese Mice) | 134 | Obesity exacerbates the proteomic disruption caused by DMBA. | researchgate.net |
| Ovarian Carcinoma Model (DMBA-induced) | ~300 (total identified) | Proteins involved in mitochondrial metabolism and stress pathways were affected. | acs.org |
Comparative Analysis of Structure-Activity Relationships Across Substituted Benz[a]anthracenes
The biological activity of PAHs, particularly their carcinogenicity, is highly dependent on their molecular structure. The size, shape, and position of substituent groups on the aromatic ring system can dramatically alter their metabolic activation and interaction with cellular macromolecules. The comparative analysis of structure-activity relationships (SAR) across a series of substituted benz[a]anthracenes is crucial for predicting the potential hazard of less-studied compounds like this compound.
Studies have consistently shown that the addition of alkyl groups to the benz[a]anthracene skeleton has a profound impact on tumorigenicity. For example, 7,12-dimethylbenz[a]anthracene (DMBA) is one of the most potent carcinogenic PAHs, being significantly more active than its parent compound, benz[a]anthracene, or its monomethylated derivatives like 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene. oup.com
The position of the substituent is critical. Methyl substitution at the 7- and 12-positions is particularly effective at enhancing tumorigenic activity. oup.com Conversely, adding a methyl group to other positions on the DMBA molecule, such as the 1, 2, or 5 positions, can result in inactive compounds. acs.org This is often explained by theories related to the "bay-region" of the molecule, where steric strain introduced by certain substituents can influence the formation of reactive diol-epoxide metabolites. nih.gov For instance, the introduction of a methyl group at the 11-position of 7,12-DMBA creates a more hindered bay region and leads to a decrease in tumorigenic activity. nih.gov
Research on 7-ethylbenz[a]anthracene has shown that its K-region oxide and imine derivatives are highly mutagenic in Salmonella typhimurium assays, with alkyl substitutions strongly influencing this activity. oup.com These comparative studies provide a framework for estimating the biological activity of this compound. Future research will involve synthesizing and testing it alongside other derivatives to precisely place it within the established SAR hierarchy.
Table 2: Structure-Activity Relationship of Selected Substituted Benz[a]anthracenes This table is interactive. You can sort and filter the data.
| Compound | Substituent(s) | Relative Tumorigenic/Carcinogenic Activity | Reference(s) |
|---|---|---|---|
| Benz[a]anthracene | None | Weak | oup.comnih.gov |
| 7-Methylbenz[a]anthracene | 7-CH₃ | More active than benz[a]anthracene | oup.comacs.org |
| 12-Methylbenz[a]anthracene | 12-CH₃ | Slightly active; less active than 7-methyl derivative | oup.comacs.org |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 7-CH₃, 12-CH₃ | Very high activity; significantly more potent than monomethylated derivatives | oup.com |
| 1,7,12-Trimethylbenz[a]anthracene | 1-CH₃, 7-CH₃, 12-CH₃ | Inactive | acs.orgnih.gov |
| 2,7,12-Trimethylbenz[a]anthracene | 2-CH₃, 7-CH₃, 12-CH₃ | Inactive | acs.org |
| 6,8-Dimethylbenz[a]anthracene | 6-CH₃, 8-CH₃ | Enhanced activity compared to benz[a]anthracene | nih.gov |
| 7-Ethylbenz[a]anthracene | 7-C₂H₅ | K-region derivatives show high mutagenic activity | oup.com |
Development of Novel Analytical Techniques for Metabolites and Adducts Detection
Accurate risk assessment for any chemical requires sensitive and specific analytical methods to detect the parent compound and its biologically relevant byproducts in environmental and biological samples. For PAHs like this compound, the ultimate carcinogenic species are often reactive metabolites that form covalent bonds with DNA and other macromolecules, creating adducts. Therefore, a key area of emerging research is the development of novel techniques to detect these transient metabolites and stable adducts at low concentrations.
Standard methods for PAH analysis include gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors. cdc.gov While effective for detecting the parent compounds, these methods may lack the sensitivity needed to quantify the trace levels of specific metabolites and adducts formed in vivo.
To address this, more advanced techniques are being developed. For instance, the ³²P-postlabelling assay is an ultrasensitive method for detecting DNA adducts, though it can be limited by the need for radioactive materials. cdc.gov The development of HPLC coupled with tandem mass spectrometry (LC-MS/MS) has provided a powerful, non-radioactive alternative for the structural identification and quantification of specific adducts. acs.org Research on DMBA has successfully used chromatography to identify novel adducts formed not only with DNA but also with cellular RNA, demonstrating that the ribose moiety of guanosine (B1672433) can be targeted. nih.gov
Other innovative approaches include electrochemical methods like adsorptive transfer stripping voltammetry, which has been validated as a complementary technique to HPLC for the determination of DMBA in rat tissues. researchgate.net The future in this field lies in refining these sensitive techniques to create methods specifically tailored for the metabolites and adducts of this compound. This will allow for more accurate biomonitoring of exposed populations and a clearer understanding of its metabolic fate and genotoxic potential.
Q & A
Q. What safety protocols are essential for handling 12-ethylbenzo[a]anthracene in laboratory settings?
- Methodological Answer : Researchers must implement strict engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) to mitigate exposure risks. Gloves made of Polyvinyl Alcohol or Viton® and protective clothing like DuPont Tyvek® are recommended to prevent skin contact . Airborne concentrations should be monitored continuously, and emergency showers/eye wash stations must be accessible . Contaminated clothing must not be taken home, and decontamination procedures (e.g., washing at the end of shifts) are critical .
Q. How can researchers detect and quantify this compound in environmental or biological samples?
- Methodological Answer : Laser-induced fluorescence (LIF) spectroscopy is a viable method for direct detection in soil, with a linear correlation (regression coefficient: 0.929) between fluorescence intensity and concentration (0.000005–0.001 g·g⁻¹) . For complex matrices like biological tissues, high-pressure liquid chromatography (HPLC) paired with UV-vis absorption or fluorescence detection is recommended, though recovery rates for anthracene derivatives in control samples may require validation .
Q. What are the primary storage and stability considerations for this compound?
- Methodological Answer : Store in tightly sealed, chemically resistant containers (e.g., glass with PTFE-lined caps) in cool (<20°C), ventilated areas. Avoid contact with oxidizing agents (e.g., peroxides, nitrates) to prevent decomposition . Stability tests under varying temperatures (4°C, 25°C) and humidity levels should be conducted to assess long-term integrity.
Advanced Research Questions
Q. What experimental design strategies minimize unintended byproduct formation during synthetic studies of this compound derivatives?
- Methodological Answer : A Box–Behnken design optimizes variables like reaction time, temperature, and reagent ratios. For example, in benzo[a]anthracene formation studies, optimal conditions (e.g., 24.9 min reaction time, 7.9% reactant ratio) reduced byproduct yields, validated via HPLC and mass spectrometry . Include control experiments with isotopic labeling (e.g., deuterated analogs) to trace reaction pathways.
Q. How do metabolic pathways influence the carcinogenic potential of this compound?
- Methodological Answer : Liver microsome assays reveal that trans-3,4-dihydrodiol metabolites bind more strongly to DNA than parent compounds, suggesting enzymatic activation via cytochrome P450 . Advanced techniques like LC-MS/MS can quantify hydroxylated derivatives (e.g., 3-hydroxybenzo[a]anthracene), which are biomarkers for DNA adduct formation .
Q. What challenges arise in characterizing the photophysical properties of this compound in polymer systems?
- Methodological Answer : Limited thermodynamic data (e.g., dimer dissociation enthalpies) hinder predictions of UV/thermal stability in crosslinked networks . Use time-resolved fluorescence spectroscopy to study excited-state dynamics and Z-scan techniques to measure third-order nonlinear optical properties (e.g., THG values) .
Q. How can researchers address contradictions in analytical data for this compound quantification?
- Methodological Answer : Discrepancies in recovery rates (e.g., 60–120% for anthracene derivatives) require robust validation via internal standards (e.g., deuterated analogs) and matrix-matched calibration . Statistical tools like Grubbs’ test should identify outliers, while interlaboratory comparisons improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
